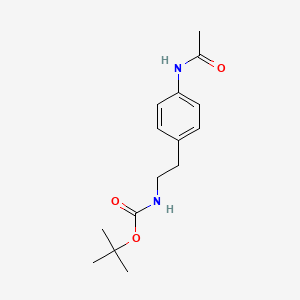

tert-Butyl 4-acetamidophenethylcarbamate

Description

tert-Butyl 4-acetamidophenethylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a phenethylamine backbone substituted with an acetamido moiety at the para position of the aromatic ring. Its primary applications lie in medicinal chemistry as a synthetic intermediate for drug development, particularly in the synthesis of protease inhibitors or receptor-targeting molecules .

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl N-[2-(4-acetamidophenyl)ethyl]carbamate |

InChI |

InChI=1S/C15H22N2O3/c1-11(18)17-13-7-5-12(6-8-13)9-10-16-14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,16,19)(H,17,18) |

InChI Key |

JNNQWFZNXZQHSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-acetamidophenethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-acetamidophenethylamine. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-acetamidophenethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-acetamidophenethylcarbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is utilized to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes and their role in metabolic pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with biological targets, making it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-acetamidophenethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

- Enzyme Interactions : While BHA and ethoxyquin enhance GST and epoxide hydratase activities in mice livers, this compound’s acetamido group may favor binding to serine hydrolases or proteases instead .

- Drug Development : The compound’s balance of solubility and stability makes it preferable over bulkier analogs for blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

Introduction

tert-Butyl 4-acetamidophenethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological properties, including antimalarial and antituberculosis activities, as well as cytotoxicity against various cell lines.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 250.29 g/mol

The compound features a tert-butyl group, an acetamido group, and a carbamate moiety, which contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related compounds, providing insights into the potential activity of this compound:

- A library of compounds similar to this carbamate was evaluated for their activity against Mycobacterium tuberculosis and various parasitic organisms such as Plasmodium falciparum and Leishmania donovani. Notably, some derivatives exhibited IC50 values below 10 μM, indicating significant activity against these pathogens .

Table 1: Biological Activity of Related Compounds

| Compound | Target Organism | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | M. tuberculosis | 2.3 | >10 |

| Compound B | P. falciparum | 1.5 | >80 |

| Compound C | L. donovani | 4.5 | >20 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new therapeutic agent. In studies involving related compounds, cytotoxic effects were measured using various cell lines:

- The selectivity index (SI) is a critical metric that indicates the therapeutic window of a compound. Compounds with higher SI values are preferred as they demonstrate effective antimicrobial activity with lower toxicity to human cells .

Case Studies

- Antimalarial Activity : A derivative of this compound demonstrated promising antimalarial effects with an IC50 value of approximately 4.5 μM against chloroquine-resistant strains of P. falciparum. This suggests potential as a lead compound for further development in malaria treatment .

- Antituberculosis Activity : Another study highlighted that certain analogs exhibited MIC values as low as 2.7 μM against M. tuberculosis, indicating their potential utility in treating tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.